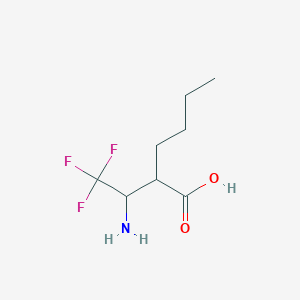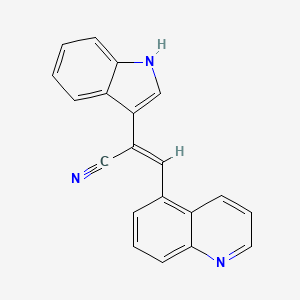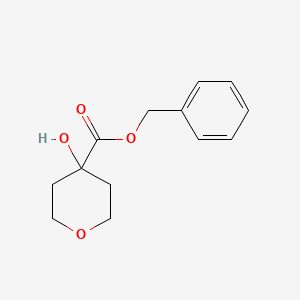
Benzyl 4-hydroxyoxane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-hydroxyoxane-4-carboxylate is an organic compound with the molecular formula C13H16O4 It is a derivative of oxane, featuring a benzyl ester group and a hydroxyl group at the 4-position of the oxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl 4-hydroxyoxane-4-carboxylate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxyoxane-4-carboxylic acid with benzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and selectivity. Purification is usually achieved through recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of benzyl 4-oxooxane-4-carboxylate.
Reduction: Formation of benzyl 4-hydroxyoxane-4-methanol.
Substitution: Formation of benzyl 4-alkoxyoxane-4-carboxylate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and as a building block for polymers and materials science.
Wirkmechanismus
The mechanism of action of Benzyl 4-hydroxyoxane-4-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways. These interactions can modulate enzymatic activities and signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Benzyl 4-hydroxybenzoate: Similar structure but with a benzoate group instead of an oxane ring.
Benzyl 4-hydroxy-1-piperidinecarboxylate: Contains a piperidine ring instead of an oxane ring.
Benzyl 4-hydroxybutanoate: Features a butanoate group instead of an oxane ring.
Uniqueness: Benzyl 4-hydroxyoxane-4-carboxylate is unique due to the presence of the oxane ring, which imparts distinct chemical properties and reactivity. The combination of the benzyl ester and hydroxyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C13H16O4 |
|---|---|
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
benzyl 4-hydroxyoxane-4-carboxylate |
InChI |
InChI=1S/C13H16O4/c14-12(13(15)6-8-16-9-7-13)17-10-11-4-2-1-3-5-11/h1-5,15H,6-10H2 |
InChI-Schlüssel |
GGQCEPDKMHFVSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1(C(=O)OCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


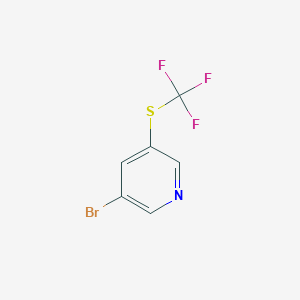
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11759385.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine](/img/structure/B11759387.png)
![1-(2,2-difluoroethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11759394.png)
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11759399.png)
![[(3-Bromo-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B11759406.png)
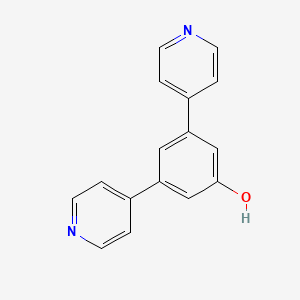

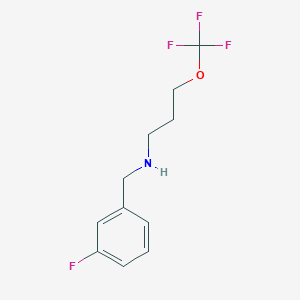
![(3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carbonitrile](/img/structure/B11759434.png)
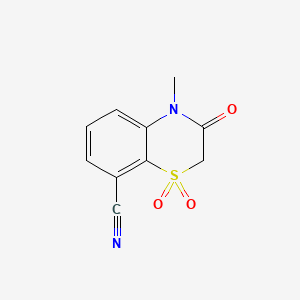
![9-(Acetyloxy)-3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11759453.png)
